![molecular formula C18H16F2N2O B2370319 N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide CAS No. 852137-43-0](/img/structure/B2370319.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide
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Description
Scientific Research Applications
Synthesis of Trisubstituted Indoles
Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles. A one-pot, three-component protocol has been developed for this purpose, based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .
Biologically Active Compounds
Indole derivatives have attracted increasing attention in recent years due to their application as biologically active compounds. They are used in the treatment of various disorders in the human body, including cancer cells and microbes . Both natural and synthetic indoles show various biologically vital properties .
Building Blocks in Synthesis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .
Energy Storage and Biomedical Applications
Indoles are used in the creation of polymers and composite materials with energy storage and biomedical applications .
Drug Discovery
Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They are prominent in natural and non-natural products of biological and pharmaceutical importance .
Alkaloid Synthesis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are prevalent moieties present in selected alkaloids .
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-7-14-8-12(3-6-17(14)22(11)2)10-21-18(23)13-4-5-15(19)16(20)9-13/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBDJOUTUSUGNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide |
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